Dibutyl malate

Description

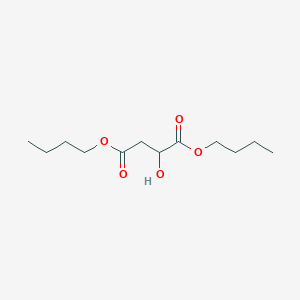

Structure

3D Structure

Properties

IUPAC Name |

dibutyl 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSCSYLDRHAHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862703 | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-99-5, 1587-18-4, 2385-79-7 | |

| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid, dibutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ENT-337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl (±)-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibutyl malate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malate (DBM) is a dialkyl ester of maleic acid, widely utilized as a plasticizer and an intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and spectral data for its characterization. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and quality control.

Physical and Chemical Properties

This compound is a colorless to slightly yellow, oily liquid with a characteristic ester-like odor.[1] It is miscible with many organic solvents but has very low solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [2] |

| Molecular Weight | 228.28 g/mol | [2] |

| CAS Number | 105-76-0 | [2] |

| Appearance | Colorless to pale yellow oily liquid | [3] |

| Odor | Characteristic ester-like | [1] |

| Boiling Point | 280 - 281 °C (at 760 mmHg) | [3] |

| Melting Point | -85 °C | [3] |

| Density | 0.988 - 0.9964 g/mL at 20-25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.445 | [3] |

| Solubility in Water | Very slightly soluble (0.17 g/L at 20 °C) | [1] |

| Flash Point | 120 - 138 °C | [3] |

| Vapor Pressure | 0.000620 mmHg at 25 °C | [3] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Dibutyl maleate is commonly synthesized by the Fischer esterification of maleic anhydride with n-butanol, using an acid catalyst such as p-toluenesulfonic acid (p-TSA).[1] The reaction proceeds by heating the reactants under reflux with azeotropic removal of water to drive the equilibrium towards the product.[4]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and a reflux condenser, add maleic anhydride (1.0 mole), n-butanol (4.0 moles), toluene (as a water-entraining agent), and p-toluenesulfonic acid monohydrate (0.04 moles).[4]

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water is collected.[4]

-

Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.[4]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

-

Solvent Removal: Remove the toluene and excess n-butanol by rotary evaporation under reduced pressure.[4]

-

Purification: The crude this compound can be further purified by vacuum distillation.[4]

Purification by Vacuum Distillation

For higher purity, the crude this compound is subjected to vacuum distillation to remove less volatile impurities.[5]

Methodology:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Distillation: Heat the crude this compound in the distillation flask gently using a heating mantle. Collect the fraction that distills at the appropriate boiling point under the applied vacuum (e.g., approximately 165 °C at 20 mmHg).[5] Discard the forerun and the residue in the distillation flask.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound can be effectively determined using GC-MS.[6]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as ethyl acetate or dichloromethane.[6]

-

GC-MS Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).[5]

-

Injector Temperature: 250 °C.[5]

-

Carrier Gas: Helium.[5]

-

Oven Temperature Program: A temperature gradient program, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure separation of components with different boiling points.[5]

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[5]

-

-

Data Analysis: The purity is determined by calculating the relative peak area of this compound in the total ion chromatogram.[6]

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | s | 2H | HC=CH |

| ~4.2 | t | 4H | -O-CH₂- |

| ~1.7 | m | 4H | -O-CH₂-CH₂- |

| ~1.4 | m | 4H | -CH₂-CH₃ |

| ~0.9 | t | 6H | -CH₃ |

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~130 | HC=CH |

| ~65 | -O-CH₂- |

| ~30 | -O-CH₂-CH₂- |

| ~19 | -CH₂-CH₃ |

| ~13 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.[7]

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1160 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.[8]

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 228 | [M]⁺ (Molecular Ion) |

| 173 | [M - C₄H₉O]⁺ |

| 155 | [M - C₄H₉O - H₂O]⁺ |

| 117 | [C₄H₉OCOCH=CH]⁺ |

| 99 | [HOOCCH=CHCOO]⁺ |

| 57 | [C₄H₉]⁺ |

Safety and Handling

Dibutyl maleate is considered to have low acute toxicity. However, it may cause skin and eye irritation upon contact.[9][10] It is recommended to handle dibutyl maleate in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The tabulated spectral data serves as a useful reference for its characterization. This information is intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Conformations of some αβ-unsaturated carbonyl compounds. Part VII. Assignments of Raman and infrared spectra of dimethyl, diethyl, and di-n-butyl fumarates and maleates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. n-Butyl fumarate(105-76-0) IR Spectrum [chemicalbook.com]

- 9. MALONIC ACID DI-N-BUTYL ESTER(1190-39-2) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Synthesis of Dibutyl Malate from Maleic Anhydride and n-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of dibutyl malate, a versatile chemical intermediate, from the reaction of maleic anhydride and n-butanol. This compound and its derivatives are of significant interest in various industrial applications, including as plasticizers, lubricants, and precursors in the synthesis of more complex molecules.[1] This document details the underlying reaction mechanism, compares various catalytic systems, and provides comprehensive experimental protocols.

Reaction Mechanism and Pathway

The synthesis of this compound from maleic anhydride and n-butanol is a two-stage esterification process.[1][2]

-

Monoester Formation: The first stage involves a rapid, often exothermic, and essentially irreversible reaction between maleic anhydride and one equivalent of n-butanol.[2][3] This step leads to the formation of monobutyl maleate. This initial reaction is typically non-catalytic.[1]

-

Diester Formation: The second stage is the esterification of the carboxylic acid group of monobutyl maleate with a second molecule of n-butanol to form this compound and water.[2][3] This step is a slower, reversible equilibrium reaction and, therefore, necessitates the use of a catalyst to achieve high yields in a reasonable timeframe.[2][4] To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often through azeotropic distillation.[3][5]

The overall reaction can be visualized as follows:

Comparative Analysis of Synthesis Methodologies

The choice of catalyst and reaction conditions significantly impacts the yield, purity, and environmental footprint of this compound synthesis. This section provides a comparative overview of different approaches.

Homogeneous Catalysis

Traditional synthesis methods often employ homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid (p-TSA).[1][5] While effective in achieving high yields, these catalysts can lead to corrosion issues, side reactions, and difficulties in separation from the final product, often requiring neutralization and washing steps that generate waste.[1][5]

Heterogeneous Catalysis

To address the shortcomings of homogeneous catalysts, solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, have been investigated.[1] These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture by simple filtration, potential for reuse, and reduced corrosivity.[1] This simplifies the workup procedure and aligns with the principles of green chemistry.[1]

Other Catalytic Systems

Research into more environmentally benign and efficient catalytic systems is ongoing. Naphthalenesulfonic acid methylal has been reported as an effective catalyst, offering high yields under mild conditions.[6] Deep eutectic solvents (DES) are also emerging as green alternatives, functioning as both the reaction medium and the catalyst.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods for this compound, providing a basis for comparison and experimental design.

Table 1: Synthesis using p-Toluenesulfonic Acid (p-TSA) as a Catalyst

| Parameter | Value | Reference |

| Reactants | ||

| Maleic Anhydride | 1 mole equivalent | [7][8] |

| n-Butanol | 4 mole equivalents | [7][8] |

| p-Toluenesulfonic Acid | 0.16 mole equivalents | [7][8] |

| Reaction Conditions | ||

| Temperature | Reflux | [7][8] |

| Reaction Time | 70 minutes | [7][8] |

| Product Information | ||

| Expected Yield | 95.6% | [7][8] |

Table 2: Synthesis using a Hydrogen-type Cation Exchange Resin as a Catalyst

| Parameter | Value | Reference |

| Reactants | ||

| Maleic Anhydride | 98 kg | [9] |

| n-Butanol | 111 - 148 kg | [9] |

| Cation Exchange Resin | 25 - 35 kg | [9] |

| Reaction Conditions | ||

| Temperature | 80 - 125 °C | [9] |

| Reaction Time | 3 - 4 hours | [9] |

| Product Information | ||

| Esterification Rate | 99.3 - 99.4% | [9] |

Table 3: Synthesis using Naphthalenesulfonic Acid Methylal as a Catalyst

| Parameter | Value | Reference |

| Reactants | ||

| Maleic Anhydride to n-Butanol Ratio | 1:2.5 (molar) | [5] |

| Catalyst Loading | 0.1 - 2.0% (of total reactant weight) | [6] |

| Reaction Conditions | ||

| Temperature | 90 °C | [5] |

| Reaction Time | ~3 hours | [5] |

| Product Information | ||

| Yield | 95.5 - 99.6% | [5][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic systems.

Method 1: Conventional Synthesis using p-Toluenesulfonic Acid

This protocol is a widely used laboratory-scale method for the synthesis of this compound.

Materials:

-

Maleic anhydride (1.0 mol, 98.06 g)[5]

-

n-Butanol (4.0 mol, 296.48 g)[5]

-

Toluene (~150 mL, as a water-entraining agent)[5]

-

Saturated sodium bicarbonate solution[5]

-

Brine[5]

-

Anhydrous sodium sulfate[5]

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer[5]

-

Dean-Stark apparatus[5]

-

Reflux condenser[5]

-

Heating mantle[5]

-

Separatory funnel[5]

-

Rotary evaporator[5]

-

Vacuum distillation apparatus[5]

Procedure:

-

Reaction Setup: In a round-bottom flask, combine maleic anhydride, n-butanol, toluene, and p-toluenesulfonic acid monohydrate.[5]

-

Esterification: Heat the mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.[5]

-

Workup:

-

Purification:

Method 2: Heterogeneous Catalysis using an Ion-Exchange Resin (e.g., Amberlyst-15)

This protocol offers a greener alternative with simplified catalyst removal.

Materials:

-

Maleic anhydride[1]

-

n-Butanol[1]

-

Amberlyst-15 (or similar acidic ion-exchange resin)[1]

-

Toluene (as a water-entraining agent)[1]

Equipment:

-

Round-bottom flask with a magnetic stirrer[1]

-

Dean-Stark apparatus[1]

-

Reflux condenser[1]

-

Heating mantle with a temperature controller[1]

-

Filtration apparatus[1]

-

Distillation apparatus[1]

Procedure:

-

Reaction Setup: Charge the round-bottom flask with maleic anhydride and n-butanol (a molar ratio of 1:4 is common). Add the Amberlyst-15 catalyst (typically 5-10% by weight of reactants) and toluene.[1]

-

Esterification: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to the reflux temperature of toluene (approximately 110-120°C) with vigorous stirring. Continuously remove the water that collects in the Dean-Stark trap.[1]

-

Catalyst Separation: Once the reaction is complete (indicated by the cessation of water formation), cool the mixture to room temperature. Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.[1]

-

Purification: The crude this compound can be purified by distillation under reduced pressure to remove excess n-butanol and other volatile impurities.[1]

Experimental Workflow Visualization

The general experimental workflow for the synthesis and purification of this compound can be summarized in the following diagram:

Conclusion

The synthesis of this compound from maleic anhydride and n-butanol is a well-established process with multiple effective methodologies. While traditional homogeneous catalysts like p-TSA provide high yields, modern approaches utilizing heterogeneous catalysts such as ion-exchange resins offer significant advantages in terms of environmental impact and process simplification. The choice of a specific protocol will depend on factors such as scale, available equipment, and green chemistry considerations. This guide provides the necessary technical details to enable researchers and professionals to select and implement the most suitable method for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. bip.iich.gliwice.pl [bip.iich.gliwice.pl]

- 3. journals.pan.pl [journals.pan.pl]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101239912A - A kind of method of synthesizing this compound - Google Patents [patents.google.com]

- 7. Study on Synthesis of Dibutyl Maleate | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis method of dibutyl maleate - Eureka | Patsnap [eureka.patsnap.com]

CAS number 105-76-0 chemical properties

An In-depth Technical Guide to the Chemical Properties of Dibutyl Maleate (CAS 105-76-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Dibutyl Maleate (CAS 105-76-0). The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document presents quantitative data in structured tables, details experimental protocols for key property determination, and includes visualizations of chemical synthesis and experimental workflows.

Chemical Identity and Structure

Dibutyl maleate is an organic compound classified as the dibutyl ester of maleic acid.[1] It is a colorless to pale yellow liquid with a characteristic fruity odor.[1]

-

IUPAC Name: Dibutyl (2Z)-but-2-enedioate[2]

-

CAS Number: 105-76-0[3]

-

Molecular Formula: C₁₂H₂₀O₄[1]

-

Molecular Weight: 228.28 g/mol [3]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of dibutyl maleate.

Table 1: Physical Properties of Dibutyl Maleate

| Property | Value | Reference |

| Physical State | Liquid | [3] |

| Color | Colorless to pale yellow | [1] |

| Odor | Characteristic fruity odor | [1] |

| Melting Point | -85 °C | [4][5] |

| Boiling Point | 281 °C (at 760 mmHg) | [3][4] |

| Density | 0.988 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.445 | [3][4] |

| Vapor Pressure | 0.0027 hPa at 20 °C | [2][4] |

| Solubility | Very slightly soluble in water (0.17 g/L at 20 °C); soluble in organic solvents like alcohols and ethers. | [1][2] |

| Flash Point | >230 °F (>110 °C) | [4] |

Table 2: Chemical Reactivity and Stability

| Property | Description | Reference |

| Stability | Stable under normal storage conditions. | [6] |

| Incompatibilities | Strong oxidizing agents, acids, and bases. | [6] |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. | [6] |

Experimental Protocols

This section details the methodologies for the synthesis of dibutyl maleate and the determination of its key physical properties.

Synthesis of Dibutyl Maleate via Fischer Esterification

Dibutyl maleate is commonly synthesized by the Fischer esterification of maleic anhydride with n-butanol, catalyzed by an acid such as p-toluenesulfonic acid.[2][7] The reaction proceeds in two stages: the rapid formation of a monoester followed by a slower, reversible formation of the diester.[7]

Materials:

-

Maleic anhydride

-

n-Butanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add maleic anhydride, an excess of n-butanol (e.g., a 1:4 molar ratio of maleic anhydride to n-butanol), and a catalytic amount of p-toluenesulfonic acid.[7]

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water produced during the reaction is collected in the Dean-Stark trap.[7]

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product is then purified, typically by washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by distillation under reduced pressure to remove excess butanol and other impurities.[8]

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using the capillary method.[9]

Materials:

-

Liquid sample (Dibutyl maleate)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., paraffin oil)

-

Test tube

Procedure:

-

A small amount of the liquid sample is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, which will be seen as a steady stream of bubbles.[9]

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume.[10]

Materials:

-

Liquid sample (Dibutyl maleate)

-

Graduated cylinder or pycnometer (density bottle)

-

Electronic balance

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer.[10]

-

Add a known volume of the liquid to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Measure the combined mass of the container and the liquid.[10]

-

The mass of the liquid is the difference between the two mass measurements.

-

Density is calculated by dividing the mass of the liquid by its volume.[10]

Determination of Refractive Index

The refractive index of a liquid can be measured using a refractometer, such as an Abbe refractometer. A simple alternative method involves using a liquid lens.[11]

Materials:

-

Liquid sample (Dibutyl maleate)

-

Plane mirror

-

Convex lens

-

Optical pin

Procedure (Liquid Lens Method):

-

The focal length of the convex lens (f₁) is determined by placing it on a plane mirror and finding the position where an optical pin coincides with its own inverted image.[11]

-

A few drops of the liquid are placed on the plane mirror, and the convex lens is placed on top, forming a plano-concave liquid lens between the mirror and the convex lens.

-

The focal length of the combination (F) is determined in the same manner as in step 1.

-

The focal length of the liquid lens (f₂) can be calculated using the lens combination formula: 1/F = 1/f₁ + 1/f₂.[12]

-

The refractive index (n) of the liquid is then calculated using the lens maker's formula for the plano-concave liquid lens, which simplifies to n = 1 + (R/f₂), where R is the radius of curvature of the convex lens's surface.[11]

Applications and Reactivity

Dibutyl maleate is a versatile chemical intermediate and plasticizer.

-

Plasticizer: It is used as a plasticizer for various polymers, including PVC and vinyl acetate copolymers.[13][14]

-

Chemical Synthesis: It serves as a comonomer in emulsion polymerization for paints and adhesives.[14][15] It is also an intermediate in the synthesis of other organic compounds, such as derivatives of succinic acid.[14][15] The double bond in the maleate moiety allows for addition reactions, such as in Diels-Alder reactions.[15]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, and avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4]

-

Toxicity: Dibutyl maleate is generally considered to have low toxicity, but it can cause irritation upon contact with skin or eyes.[1] The oral LD50 in rats is reported as 3700 mg/kg.[2]

References

- 1. CAS 105-76-0: Dibutyl maleate | CymitQuimica [cymitquimica.com]

- 2. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 3. Dibutyl maleate 96 105-76-0 [sigmaaldrich.com]

- 4. Dibutyl maleate CAS 105-76-0 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 5. dibutyl maleate, 105-76-0 [thegoodscentscompany.com]

- 6. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. uotechnology.edu.iq [uotechnology.edu.iq]

- 12. byjus.com [byjus.com]

- 13. benchchem.com [benchchem.com]

- 14. atamankimya.com [atamankimya.com]

- 15. celanese.com [celanese.com]

A Technical Guide to the Solubility of Dibutyl Malate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dibutyl malate, a widely used plasticizer and chemical intermediate. While quantitative solubility data in common organic solvents is not extensively available in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction to this compound

This compound (DBM) is the diester of maleic acid and n-butanol, with the chemical formula C₁₂H₂₀O₄. It is a colorless to pale yellow, oily liquid with a characteristic ester-like odor.[1][2][3] DBM is utilized in a variety of industrial applications, including as a plasticizer for vinyl resins, a comonomer in the polymerization of paints and adhesives, and as an intermediate in organic synthesis.[3] Understanding its solubility in different solvents is crucial for its effective formulation and application in these areas.

Qualitative and Quantitative Solubility of this compound

Based on available data, this compound exhibits high solubility in many common organic solvents while having very limited solubility in water.

Data Presentation: Solubility Summary

The following table summarizes the known qualitative and quantitative solubility data for this compound.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility |

| Polar Protic | Water | Very slightly soluble / Insoluble | 0.17 g/L at 20°C[4], 500 mg/L at 25°C[2] |

| Methanol | Miscible[2][3] | Data not available | |

| Ethanol | Soluble / Miscible[1][2][3][5] | Data not available | |

| Polar Aprotic | Acetone | Miscible[1][2][3] | Data not available |

| Ethyl Acetate | Soluble | Data not available | |

| N,N-Dimethylformamide | Miscible[2][3] | Data not available | |

| Non-Polar | Toluene | Miscible[2][3] | Data not available |

| Diethyl Ether | Miscible[2][3] | Data not available | |

| Aliphatic Hydrocarbons | Immiscible[2] | Data not available |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound in various organic solvents, the widely recognized shake-flask method is recommended.[6][7][8][9] The following protocol provides a detailed methodology for determining the thermodynamic solubility, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC or analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Analytical balance

Experimental Workflow Diagram

References

- 1. Page loading... [wap.guidechem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. celanese.com [celanese.com]

- 4. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 5. labsolu.ca [labsolu.ca]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

Spectroscopic data for Dibutyl malate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Dibutyl Malate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 105-76-0), a significant organic compound utilized as a plasticizer and a chemical intermediate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Presentation

The spectroscopic data for this compound is summarized below, offering a quantitative analysis of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.28 | Singlet | Olefinic Protons (=CH) |

| 4.25 | Quartet | Methylene Protons (-CH₂) |

| 1.31 | Triplet | Methyl Protons (-CH₃) |

¹³C NMR Spectral Data

While specific peak data from proprietary databases is not fully provided in the search results, the presence of ¹³C NMR spectra for this compound is confirmed.[1] For detailed spectral data, researchers should refer to spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O Stretching (Ester carbonyl groups) |

| ~1645 | C=C Stretching (Central double bond) |

| ~2960 | C-H Stretching (Alkyl chains) |

| ~1160 | C-O Stretching (Ester linkage) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern of this compound.[2] The compound has a molecular weight of 228.28 g/mol .[2]

Key Mass Spectrum Peaks (m/z)

| m/z | Relative Intensity |

| 55 | 456 |

| 56 | 780 |

| 99 | 999 |

| 117 | 632 |

| 155 | 171 |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[3]

¹H NMR Acquisition:

-

Place the NMR tube into the spectrometer's probe.[3]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

-

Acquire the spectrum using a standard pulse sequence, typically with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[3]

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: Ensure the liquid this compound sample is free from solid impurities and water. For a neat sample, no further preparation is necessary.[3]

Data Acquisition:

-

Use a clean, dry ATR crystal (e.g., diamond or zinc selenide).[3]

-

Record a background spectrum of the empty ATR crystal.[3]

-

Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring complete coverage.[3]

-

Acquire the sample spectrum. The final spectrum is generated by ratioing against the background.[3]

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound.[4]

Sample Preparation:

-

Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.[4]

-

Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane and dilute to the mark.[4]

-

Further, dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL in the same solvent.[4]

GC-MS Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using certified reference standards.[4]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Navigating the Safe Handling of Dibutyl Malate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibutyl malate, a diester of malic acid, is a versatile chemical intermediate utilized in various industrial applications, including as a plasticizer and in the synthesis of other organic compounds. For laboratory professionals, a comprehensive understanding of its health and safety profile is paramount to ensure safe handling and mitigate potential risks. This technical guide provides an in-depth overview of the health and safety considerations for this compound, summarizing key toxicological data, outlining experimental protocols, and illustrating relevant biological pathways and safety workflows.

Core Safety and Physical Properties

A thorough understanding of the inherent properties of a chemical is the foundation of a robust safety protocol. This compound is a combustible liquid that presents several health hazards upon exposure. The following tables summarize its key physical, chemical, and toxicological properties.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C12H20O4 | [1] |

| Molecular Weight | 228.29 g/mol | [1][2] |

| Appearance | Colorless to light yellow, viscous liquid | [3][4][5] |

| Odor | Characteristic ester-like | [4] |

| Boiling Point | 274 - 281 °C | [3][4] |

| Melting Point | -85 °C | [3][4] |

| Flash Point | 120 - 140 °C | [3][4] |

| Density | ~0.990 g/mL at 25 °C | [3][4] |

| Solubility | Insoluble in water | [4] |

Toxicological Data Summary

The acute toxicity of this compound is considered low via oral and dermal routes. However, it can cause skin and eye irritation and may elicit an allergic skin reaction.

| Endpoint | Species | Route | Guideline | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | OECD 401 (similar) | 3700 mg/kg | [6] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | - | 10 g/kg | [6] |

| Skin Irritation | Rabbit | Dermal | OECD 404 | Mildly irritating | [7][8] |

| Eye Irritation | Rabbit | Ocular | OECD 405 | Mild eye irritation | [8] |

| Skin Sensitization | Guinea pig | Dermal | Maximisation Test | May cause sensitization | [2] |

Hazard Identification and Precautionary Measures

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

-

H316: Causes mild skin irritation.[7]

-

H320: Causes eye irritation.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[2][8]

-

H411: Toxic to aquatic life with long lasting effects.[8][9]

Precautionary Statements emphasize the need for careful handling, including avoiding breathing vapors, wearing protective gloves and eye protection, and ensuring contaminated work clothing does not leave the workplace.[3][8]

Experimental Protocols for Toxicological Assessment

The toxicological data for this compound have been generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity of this compound is assessed to determine the potential for adverse effects from a single, short-term dermal exposure.[7]

-

Test Species: Typically, the albino rabbit or rat is used.[5][7][10]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[5][11]

-

Dose Application: A single dose of the test substance is applied uniformly over a shaved area of at least 10% of the body surface.[5][7] The area is then covered with a porous gauze patch and non-irritating tape for a 24-hour exposure period.[5][12]

-

Observation Period: Animals are observed for mortality, signs of toxicity, and behavioral changes for 14 days following application.[7][12] Body weight is recorded weekly.[12]

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the tested animals) is determined. A gross necropsy of all animals is performed at the end of the observation period.[7][12]

Skin Irritation/Corrosion (as per OECD Guideline 404)

This test evaluates the potential of this compound to cause reversible inflammatory changes to the skin.[9]

-

Test Species: The albino rabbit is the preferred species.[9][13]

-

Dose Application: A single dose of 0.5 mL (for liquids) is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.[6][9] The exposure duration is 4 hours.[9]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[14] Observations may continue for up to 14 days to assess the reversibility of any effects.[9]

-

Scoring: The severity of the skin reactions is graded numerically to calculate a primary irritation index.[14]

Eye Irritation/Corrosion (as per OECD Guideline 405)

This study is designed to assess the potential of a substance to cause damage to the eye.[15]

-

Test Species: Healthy, young adult albino rabbits are used.[15][16]

-

Dose Application: A single dose of 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye of each animal.[7][17] The other eye remains untreated and serves as a control.[15][18] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[16]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7][17] The reversibility of any observed lesions is also assessed.[15]

-

Scoring: Ocular reactions are scored according to a standardized system to evaluate the irritation potential.[17][18]

Proposed Mechanism of Toxicity: Glutathione Depletion

The toxicity of this compound is thought to be mediated, at least in part, by the depletion of intracellular glutathione (GSH).[7] GSH is a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS).[2] Depletion of GSH can lead to oxidative stress, cellular damage, and apoptosis.

While direct evidence for this compound is still emerging, studies on structurally similar compounds like Dibutyl phthalate (DBP) suggest that plasticizers can modulate key intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical regulators of cell fate.[8]

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

-

Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential.[3][15]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6][15]

-

Skin and Body Protection: A lab coat or overalls should be worn to prevent skin contact.[2][6]

-

Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling mists, a NIOSH/MSHA-approved respirator should be used.[6][10]

First Aid Measures

In case of accidental exposure, immediate action is crucial.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[7][8] Seek medical attention if irritation or a rash develops.[7][8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] If irritation persists, seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][6]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek medical advice.[2][6]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]

-

Disposal: this compound and contaminated materials should be treated as hazardous waste and disposed of through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[7][15] Do not allow it to enter drains or waterways.[2]

Conclusion

This compound is a chemical that requires careful and informed handling. While its acute toxicity is low, the potential for skin and eye irritation, skin sensitization, and long-term organ damage necessitates the strict implementation of safety protocols. By understanding its properties, adhering to safe handling procedures, and being prepared for emergencies, researchers, scientists, and drug development professionals can work with this compound safely and effectively. Further research into its specific mechanisms of toxicity, particularly its interaction with cellular signaling pathways, will continue to enhance our understanding and inform risk assessments.

References

- 1. oecd.org [oecd.org]

- 2. benchchem.com [benchchem.com]

- 3. Di-n-butyl phthalate induces toxicity in male fetal mouse testicular development by regulating the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prenatal exposure to dibutyl phthalate contributes to erectile dysfunction in offspring male rats by activating the RhoA/ROCK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. oecd.org [oecd.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. nucro-technics.com [nucro-technics.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Dibutyl Malate

Disclaimer: A comprehensive search for the thermal stability and degradation profile of Dibutyl malate, the dibutyl ester of malic acid, yielded no specific experimental data, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results, or detailed degradation pathways. The scientific literature and available technical documentation predominantly focus on Dibutyl maleate (DBM) , the dibutyl ester of maleic acid. These are distinct chemical compounds with different parent acids (malic acid versus maleic acid).

This guide will therefore focus on the available information for Dibutyl maleate , presenting its known thermal properties and degradation characteristics. Researchers interested in this compound should consider the data herein as pertaining to a structurally related but different molecule and exercise due caution in its interpretation for their specific applications.

Introduction to Dibutyl Maleate (DBM)

Dibutyl maleate (DBM) is a colorless, oily liquid with a characteristic ester-like odor.[1] It is primarily utilized as a plasticizer for various polymers, including polyvinyl chloride (PVC) and vinyl acetate copolymers, and serves as a comonomer in emulsion polymerization for paints and adhesives.[2][3] DBM is also an intermediate in organic synthesis, for example, in the production of succinic acid derivatives.[3] Its chemical stability under recommended storage conditions is generally considered to be good.[1]

Physicochemical and Thermal Properties of Dibutyl Maleate

A summary of the key physical and thermal properties of Dibutyl maleate is presented in Table 1. This data provides a baseline for understanding its behavior under thermal stress.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 280 - 281 °C | [4] |

| Melting Point | -85 °C | [1][2] |

| Flash Point | 120 - 138 °C (closed cup) | [4] |

| Autoignition Temperature | 265 °C | [1] |

Thermal Stability and Degradation of Dibutyl Maleate

Direct and detailed studies on the thermal decomposition of pure Dibutyl maleate are limited in the readily available literature. However, information regarding its stability and degradation can be inferred from its use as a plasticizer and from general chemical principles.

Under the action of heat, particularly in the presence of acids or bases, Dibutyl maleate can isomerize to form the more thermodynamically stable trans-isomer, dibutyl fumarate.[5]

When subjected to high temperatures, such as in a fire, Dibutyl maleate is expected to decompose. The hazardous decomposition products formed under fire conditions include carbon monoxide (CO) and carbon dioxide (CO₂).[6]

The thermal stability of polymers plasticized with DBM has been investigated. For instance, when used as a plasticizer for polyvinyl chloride (PVC), the primary thermal degradation mechanism of the polymer, dehydrochlorination, is influenced by the presence of DBM.[7] In the case of polylactic acid (PLA), the addition of DBM as a plasticizer can slightly reduce its thermal stability, with the onset of thermal degradation occurring at a lower temperature compared to neat PLA.[7]

Experimental Protocols for Thermal Analysis

While specific experimental data for pure Dibutyl maleate is not available, the following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on a liquid sample like DBM. These protocols are intended to serve as a starting point for researchers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Dibutyl maleate by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Place a small, representative sample of pure Dibutyl maleate (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina, platinum, or aluminum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere. An oxidizing atmosphere (e.g., air) can also be used for comparison to study thermo-oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below its boiling point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (T_onset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

-

Identify the temperatures at which specific mass loss percentages occur (e.g., 5%, 10%, 50%).

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of Dibutyl maleate, such as the glass transition temperature (Tg) and boiling point, by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of pure Dibutyl maleate (typically 2-5 mg) into a hermetically sealed aluminum DSC pan to prevent volatilization before boiling. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program (Heat-Cool-Heat):

-

First Heating Scan: Heat the sample from a low temperature (e.g., -100 °C, to observe the glass transition) to a temperature below its expected decomposition temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This step removes any prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting low temperature.

-

Second Heating Scan: Reheat the sample at the same controlled rate as the first heating scan. The data from this scan is typically used for analysis of the glass transition.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the glass transition temperature (Tg) from the second heating scan, which appears as a step change in the baseline.

-

The boiling point can be observed as a large endothermic peak.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a generalized workflow for the thermal analysis of a liquid sample like Dibutyl maleate using TGA and DSC.

Caption: Generalized workflow for the thermal analysis of Dibutyl maleate.

Potential Thermal Degradation Relationship

The following diagram illustrates a simplified potential relationship in the thermal degradation of Dibutyl maleate, including isomerization and complete decomposition.

Caption: Simplified potential thermal degradation pathways for Dibutyl maleate.

Conclusion

While a comprehensive thermal stability and degradation profile for this compound remains elusive in the current body of scientific literature, this guide provides the available information for the closely related and often confused compound, Dibutyl maleate. The provided physicochemical properties, along with generalized experimental protocols for TGA and DSC, offer a foundational understanding for researchers. It is imperative to underscore that future studies are necessary to elucidate the specific thermal behavior of this compound to ensure its safe and effective use in various applications. Researchers are strongly encouraged to perform their own thermal analyses on well-characterized samples of this compound to obtain the specific data required for their work.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dibutyl Malate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl malate (DBM) is an organic compound, specifically a diester of maleic acid, that serves as an effective plasticizer for various polymers, most notably polyvinyl chloride (PVC), vinyl resins, and acrylic emulsions.[1][2] In its pure form, a polymer like PVC is rigid and brittle due to strong intermolecular forces between its long polymer chains.[2] Plasticizers are additives that increase the flexibility, workability, and distensibility of these materials.[2] The primary mechanism of action for DBM involves its molecules embedding themselves between the polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg).[2][3] This guide provides a detailed examination of this mechanism, supported by quantitative performance data and standardized experimental protocols for evaluation.

Core Mechanism of Plasticization

The function of a plasticizer is to transform a rigid polymer into a flexible one by decreasing the intermolecular forces that hold the polymer chains tightly together.[4][5] The effectiveness of this compound as a plasticizer is primarily explained by the widely accepted lubricity and free volume theories.

2.1 Molecular Interaction

The core of DBM's plasticizing action lies in its molecular structure and its interaction with polymer chains. DBM molecules, being smaller than the polymer macromolecules, interpose themselves between the polymer chains.[2][5] In the case of PVC, the strong dipole-dipole interactions between the carbon-chlorine (C-Cl) bonds on adjacent chains are responsible for its rigidity.

The DBM molecule contains polar ester groups (C=O) and non-polar butyl chains. The polar ester groups interact with the polar sites on the polymer (like the C-Cl dipoles in PVC), effectively shielding the polymer chains from each other. This reduces the cohesive energy density and weakens the intermolecular forces (van der Waals forces and dipole-dipole interactions).[6][7] The flexible, non-polar butyl chains of DBM further push the polymer chains apart, creating additional free volume. This increased spacing allows segments of the polymer chains to move more freely, slide past one another, and rotate, which manifests as increased flexibility and a lower glass transition temperature (Tg) on a macroscopic scale.[3][6]

Data Presentation

The efficacy of a plasticizer is quantified by its physical properties and its impact on the polymer matrix.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [1][2][8] |

| Molecular Weight | 228.28 g/mol | [2][8] |

| Appearance | Colorless to pale-yellow liquid | [1][2][9] |

| Odor | Mild, characteristic "ester" odor | [2][9] |

| Boiling Point | ~280-281 °C | [1][2] |

| Melting Point | -85 °C | [1][10] |

| Density | ~0.99 g/cm³ at 20-25 °C | [2] |

| Refractive Index | ~1.445 @ 20 °C | [9][11] |

| Water Solubility | Very low / slightly miscible | [2][9][10] |

| Solubility | Miscible with ethanol, ether, acetone, toluene | [2][9][12] |

Performance Data of DBM in Polymers

The addition of DBM significantly alters the thermal and mechanical properties of polymers.

Table 2: Mechanical Properties of DBM-Plasticized PVC (Data is typical and compared to unplasticized PVC and PVC plasticized with Dioctyl Phthalate - DOP)

| Property | uPVC (Unplasticized) | PVC + 40 phr DBM | PVC + 40 phr DOP |

| Tensile Strength (MPa) | ~50 - 60 | ~15 - 25 | ~20 - 30 |

| Elongation at Break (%) | < 50 | ~250 - 350 | ~300 - 400 |

| Hardness (Shore A) | > 95 (Shore D ~80) | ~75 - 85 | ~80 - 90 |

| Source: Data compiled from industry knowledge and comparative analyses.[2][13] |

Table 3: Effect of DBM on Glass Transition Temperature (Tg)

| Polymer System | Observation | Reference(s) |

| Poly(lactic acid) (PLA) | Addition of DBM decreases the Tg, increasing chain mobility. | [3] |

| Polymethyl methacrylate (PMMA) | Addition of 15% DBM by mass reduced the Tg by approximately half. | [14] |

| Polyvinyl Chloride (PVC) | DBM effectively lowers the Tg, a key indicator of plasticizing efficiency. | [2][13] |

| Emulsion Copolymers | The virtual Tg of poly(this compound) itself is calculated to be -15.36 °C. | [15][16] |

Experimental Protocols

Detailed methodologies for the evaluation of DBM as a polymer plasticizer are provided below, based on established ASTM and ISO standards.

Preparation of Plasticized Polymer Films (e.g., PVC)

Objective: To prepare standardized polymer films with varying concentrations of DBM for subsequent testing.[2]

Materials:

-

Polymer resin (e.g., PVC K-value 67)

-

This compound (DBM)

-

Thermal stabilizer (e.g., mixed metal stabilizer)

-

High-speed mixer

-

Two-roll mill

-

Hydraulic press with heating/cooling capabilities

-

Molds for film casting

Procedure:

-

Pre-mixing: Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer to ensure uniform dispersion.[2]

-

Compounding: Add the desired amount of DBM (e.g., 20, 30, 40, 50 parts per hundred of resin - phr) to the pre-mix. Continue mixing until a homogeneous dry blend is obtained.[2]

-

Milling: Transfer the dry blend to a two-roll mill heated to 165-175 °C. Mill the compound for approximately 5 minutes or until a consistent sheet is formed.

-

Molding: Compression mold the milled material into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180 °C.[2] Apply pressure, hold for a set time, and then cool the mold under pressure.

-

Conditioning: Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.[2]

Mechanical Property Testing

Objective: To determine the effect of DBM on the tensile strength, elongation at break, and hardness of the polymer.[2]

Protocols:

-

Tensile Strength and Elongation at Break (ASTM D638 / ASTM D2284):

-

Use a die to cut dumbbell-shaped specimens from the conditioned films.[17]

-

Measure the thickness and width of the gauge section of each specimen.

-

Mount the specimen in the grips of a universal testing machine (tensile tester).

-

Apply a tensile load at a constant crosshead speed until the specimen fails.

-

Record the maximum load (for tensile strength) and the extension at the point of failure (for elongation at break).[4]

-

-

Hardness (ASTM D2240):

-

Place the conditioned film on a hard, flat surface.

-

Use a Shore A durometer for flexible materials.

-

Press the durometer foot firmly onto the specimen, ensuring the indenter is perpendicular to the surface.

-

Read the hardness value from the dial within 1-2 seconds of firm contact.

-

Thermal Analysis

Objective: To measure the glass transition temperature (Tg) and assess the thermal stability of DBM-plasticized polymers.

Protocols:

-

Differential Scanning Calorimetry (DSC) for Tg (ASTM E1356):

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard like indium.[3]

-

Sample Preparation: Weigh 5-10 mg of the polymer sample and seal it in an aluminum DSC pan.[3][18]

-

DSC Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 220 °C for PVC) at a rate of 10 °C/min. This erases the sample's prior thermal history.[3][19]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., -50 °C).

-

Second Heating Scan: Heat the sample again at 10 °C/min. The Tg is determined from the midpoint of the step transition in the heat flow curve of this second scan.[19]

-

-

-

Thermogravimetric Analysis (TGA) for Thermal Stability (ASTM E1131):

-

Place a small, known weight (5-10 mg) of the sample into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).[20]

-

The instrument records the sample's weight as a function of temperature. The onset of thermal degradation is identified as the temperature at which significant weight loss begins.[3]

-

Visualization of Experimental Workflow

The logical flow for evaluating the performance of this compound as a plasticizer follows a standardized sequence from material preparation to final analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 5. newtopchem.com [newtopchem.com]

- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]

- 11. Dibutyl maleate - Wikipedia [en.wikipedia.org]

- 12. celanese.com [celanese.com]

- 13. benchchem.com [benchchem.com]

- 14. Applied and computational investigation of plasticizing effects of dibutyl maleate on polymethyl methacrylate acrylic resin material | AVESİS [avesis.ebyu.edu.tr]

- 15. Glass Transition Temperature Survey of Dibutyl Maleate and Its Applications in Emulsion Polymerization [cn-pci.com]

- 16. Making sure you're not a bot! [tib.eu]

- 17. benchchem.com [benchchem.com]

- 18. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Dibutyl Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malate (DBM), a versatile industrial chemical, is utilized as a plasticizer and an intermediate in organic synthesis. Its potential for environmental release necessitates a thorough understanding of its fate and behavior in various environmental compartments. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and biodegradability of this compound. Key processes including biodegradation, hydrolysis, and potential for photodegradation and atmospheric oxidation are discussed. Quantitative data from available studies are summarized, and detailed experimental protocols based on standardized guidelines are provided to aid researchers in designing and interpreting environmental fate studies. This document aims to be a critical resource for environmental risk assessment and the development of more sustainable chemical alternatives.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its environmental distribution.

| Property | Value | Reference |

| Molecular Formula | C12H20O4 | [1] |

| Molar Mass | 228.28 g/mol | [2] |

| Water Solubility | 0.173 g/L at 20°C | [3] |

| Log Pow (Octanol-Water Partition Coefficient) | 3.38 at 20°C | [3] |

| Vapour Pressure | < 1x10-2 hPa at 20°C | [3] |

| Boiling Point | 277-280°C at 988 hPa | [3] |

| Melting Point | < -60°C | [3] |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes. Its relatively low water solubility and moderate log Pow suggest a potential for partitioning to soil and sediment.

Biodegradation

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. However, studies on the ready biodegradability of this compound have shown conflicting results. One study reported 0% biodegradation over 28 days under the conditions of OECD Test Guideline 301D, suggesting it is not readily biodegradable[4]. Conversely, another study following a similar protocol (guideline EG 84/449/EWG C.3, a modification of OECD 301) concluded that this compound is readily biodegradable, with degradation reaching a mean of 93% by day 14 and 95% by day 19[3]. This discrepancy highlights the need for further research to definitively classify its biodegradability. It is plausible that differences in the inoculum source and test conditions contributed to these divergent outcomes.

Table 1: Summary of Ready Biodegradability Data for this compound

| Test Guideline | Inoculum Source | Test Duration (days) | Degradation (%) | Classification | Reference |

| OECD 301D | Not specified | 28 | 0 | Not readily biodegradable | [4] |

| EG 84/449/EWG C.3 | Effluent of a waste water treatment plant | 19 | 95 (mean) | Readily biodegradable | [3] |

Hydrolysis

The ester linkages in this compound are susceptible to hydrolysis, which would break down the molecule into maleic acid and butanol[4]. The rate of this reaction is dependent on pH.

Table 2: Hydrolysis Data for this compound

| pH | Temperature (°C) | Half-life (T½) | Hydrolysis (%) | Test Duration (hours) | Guideline | Reference |

| 7.0 | 25 | 2870 h | - | - | OECD TG 111 (calculated) | [3] |

| 1.2 | 37 | - | 15 | 144 | OECD TG 111 | [3] |

Photodegradation and Atmospheric Oxidation

While specific experimental data on the photodegradation and atmospheric oxidation of this compound are limited, these are expected to be significant degradation pathways[4]. In the atmosphere, organic compounds are primarily degraded through reactions with hydroxyl radicals[4]. For a structural analog, dibutyl phthalate (DBP), the overall rate constant for its reaction with hydroxyl radicals has been determined to be 5.7 × 10⁹ M⁻¹ s⁻¹, with the majority of the attack (about 65%) occurring on the aromatic ring[5][6]. Although this compound lacks an aromatic ring, the double bond in the maleate structure is susceptible to attack by hydroxyl radicals, and hydrogen abstraction from the butyl chains can also occur. Further research is needed to quantify the atmospheric half-life of this compound.

Ecotoxicity

The ecotoxicity of this compound has been evaluated in various aquatic organisms.

Table 3: Ecotoxicity Data for this compound

| Organism | Test Type | Endpoint | Value (mg/L) | Exposure Duration | Guideline | Reference |

| Oncorhynchus mykiss (rainbow trout) | Acute | LC50 | 1.2 | 96 h | OECD Test Guideline 203 | [7] |

| Daphnia magna (Water flea) | Acute | EC50 | 21 | 18 h | OECD guidelines 202 | [3][7] |

| Scenedesmus subspicatus (Freshwater Algae) | Acute | EC50 | 6.2 | 72 h | Not specified | [8] |

This compound is considered toxic to fish and shows influences on Daphnia and growth inhibition of algae[3].

Experimental Protocols

Detailed methodologies for key environmental fate and ecotoxicity studies are based on internationally recognized OECD Test Guidelines.

Ready Biodegradability - OECD 301

These tests are designed to assess whether a chemical is likely to biodegrade rapidly and completely in the environment.

-

Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like sewage treatment plant effluent. The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days. The extent of biodegradation is determined by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) production, or oxygen consumption.[9]

-

Pass Levels: For a substance to be considered "readily biodegradable," it must show a degradation level of at least 70% for DOC removal or 60% for theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test period[9].

-

Apparatus:

-

Incubator maintained at a constant temperature (e.g., 20 ± 1 °C).

-

Flasks or vessels for the test mixture.

-

Apparatus for measuring DOC, CO2, or oxygen consumption.

-

-

Procedure (General):

-

Prepare a mineral medium containing essential inorganic salts.

-

Add the test substance to achieve a specific concentration (e.g., 10-20 mg/L of DOC or 100 mg/L of the substance).

-